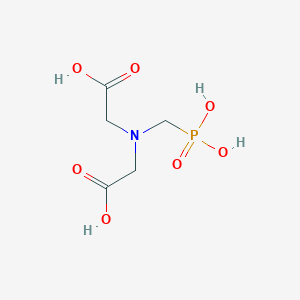

N-(Carboxymethyl)-N-(phosphonomethyl)glycine

説明

特性

IUPAC Name |

2-[carboxymethyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO7P/c7-4(8)1-6(2-5(9)10)3-14(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIHIQIVLANVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027611 | |

| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5994-61-6 | |

| Record name | N-(Phosphonomethyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5994-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Carboxymethyl)-N-(phosphonomethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carboxymethyl)-N-(phosphonomethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYMETHYL)-N-(PHOSPHONOMETHYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN335F415X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Glycine-Formaldehyde Condensation

The foundational step in PMIDA synthesis involves the condensation of glycine with formaldehyde to form N-hydroxymethyl-glycine. This reaction occurs in a methanolic or aqueous alkaline medium, where formaldehyde depolymerizes and reacts with glycine’s primary amine group. The stoichiometric ratio of glycine to formaldehyde is critical to minimize byproducts such as bis-hydroxymethyl-glycine. For example, a 1:1 molar ratio at 60°C in methanol yields N-hydroxymethyl-glycine with >90% efficiency.

Phosphonomethylation with Dialkyl Phosphite

The N-hydroxymethyl-glycine intermediate undergoes phosphonomethylation via reaction with dialkyl phosphites (e.g., diethyl or dimethyl phosphite). This step is highly sensitive to pH and solvent polarity. In anhydrous methanol with a tertiary amine catalyst (e.g., triethylamine), the reaction proceeds at 25–60°C, forming dialkyl-[N-(N-hydroxy-methylene-glycine)-methylene]-phosphite. Acidic hydrolysis of this intermediate then yields PMIDA.

Key Reaction Conditions:

-

Solvent: Methanol or methanol-tetrahydrofuran mixtures.

-

Catalyst: Tertiary amines (e.g., triethylamine) to stabilize reactive intermediates.

-

Temperature: 25–60°C to balance reaction rate and selectivity.

Industrial-Scale Optimization

Process Intensification

Large-scale production of PMIDA prioritizes reaction homogeneity and byproduct suppression. Continuous reaction systems with in-line monitoring of pH and temperature reduce batch variability. For instance, maintaining a dilute methanolic solution (1.1–1.5 M relative to glycine) minimizes side reactions like bis-phosphonomethylation, which predominates in concentrated or aqueous alkaline media.

Purification and Yield Enhancement

Post-reaction processing involves acidification with concentrated hydrochloric acid to precipitate byproducts such as glycine and bis-phosphonomethyl-glycine. Crystallization at 10°C followed by methanol washing isolates PMIDA with >95% purity. Industrial batches report yields of 65–68 g per 100 g glycine input.

Comparative Analysis of Methodologies

The table below contrasts two industrial protocols for PMIDA synthesis, highlighting variations in reactant ratios and conditions:

Oxidation Pathways and Byproduct Management

Air/Oxygen Oxidation to Glyphosate

PMIDA serves as a precursor to glyphosate via oxidation. Catalytic systems using activated carbon (e.g., granular activated carbon, GAC) and ultrasonic irradiation (25 kHz, 100 W) enhance reaction rates. At 40–90°C under air flow, PMIDA oxidizes to glyphosate with 88–91% selectivity.

Byproduct Formation and Mitigation

Common impurities include:

-

N,N-bis-phosphonomethyl-glycine: Forms due to excess formaldehyde or phosphite.

-

Glycine: Results from incomplete reaction or hydrolysis.

Countermeasures include stoichiometric precision, pH control (pH 4–6), and solvent polarity optimization .

化学反応の分析

Types of Reactions

N-(Carboxymethyl)-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: Under certain conditions, it can be reduced to simpler compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler amines or alcohols.

科学的研究の応用

Agricultural Applications

CMPG is primarily recognized for its herbicidal properties. It acts as a non-selective systemic herbicide, effectively controlling a wide range of weeds by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the biosynthesis of aromatic amino acids in plants. This mechanism disrupts critical metabolic pathways, leading to plant death.

Key Points:

- Non-selective Herbicide: Effective against both broadleaf plants and grasses.

- Mechanism: Inhibition of EPSPS disrupts amino acid synthesis.

- Applications: Widely used in agricultural and horticultural practices.

Chemical Research

In chemistry, CMPG serves as a model compound for studying organophosphorus chemistry and reaction mechanisms. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for experimental investigations.

Key Applications:

- Model Compound: Used in studies of reaction mechanisms.

- Versatile Reactivity: Engages in oxidation and reduction reactions.

Medical Applications

Research has explored CMPG's potential therapeutic applications, particularly in enzyme inhibition. Its structural similarity to amino acids allows it to interact with biological systems, suggesting possible roles in drug development .

Potential Uses:

- Enzyme Inhibition: Investigated for its effects on specific enzymes.

- Therapeutic Development: Possible applications in pharmaceuticals.

Herbicidal Efficacy

A study evaluated the herbicidal activity of CMPG compared to glyphosate, demonstrating that CMPG exhibits similar efficacy in controlling weed populations while potentially offering lower environmental toxicity.

Chelation Properties

Research into the chelation properties of CMPG revealed its effectiveness in forming complexes with metal ions, which can be useful in radiopharmaceutical applications. For instance, studies involving technetium-99m complexes have shown promising results for imaging purposes .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Glyphosate | Phosphonic acid | Widely used herbicide; targets shikimic acid pathway |

| N-(Phosphonomethyl)iminodiacetic Acid (PMIDA) | Amino dicarboxylic acid | Utilized as a chelating agent |

| N,N-Bis(carboxymethyl)glycine | Dicarboxylic acid | Commonly used as a ligand in coordination chemistry |

作用機序

The mechanism of action of N-(Carboxymethyl)-N-(phosphonomethyl)glycine involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSPS, this compound disrupts the production of these amino acids, leading to plant death.

類似化合物との比較

Structural and Functional Comparisons

Environmental and Toxicological Profiles

Research Findings and Controversies

- Glyphosate Safety: Conflicting reports exist regarding carcinogenicity. While IARC classified it as "probably carcinogenic" in 2015, WHO/FAO assessments found insufficient evidence .

- PMIDA as an Impurity: Residual PMIDA in glyphosate formulations may reduce herbicidal efficiency and contribute to non-target soil microbial shifts .

- CP41845 Efficacy : Demonstrates superior metal-chelating properties compared to glyphosate, making it effective in niche agricultural applications .

- Degradation Innovations: Alkaline perhydrolysis (H₂O₂/KOH) effectively decomposes PMIDA and glyphosate, reducing environmental persistence .

生物活性

N-(Carboxymethyl)-N-(phosphonomethyl)glycine (often referred to as glyphosate) is a significant organophosphorus compound recognized for its herbicidal properties. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by its dual functional groups: a carboxymethyl group and a phosphonomethyl group. Its molecular formula is , classifying it as an amino dicarboxylic acid and a member of phosphonic acids. The synthesis typically involves the reaction of glycine with formaldehyde and phosphorous acid, summarized in the following steps:

- Condensation Reaction : Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.

- Phosphonomethylation : N-(hydroxymethyl)glycine is then reacted with phosphorous acid under acidic conditions to yield this compound.

The primary biological activity of this compound is attributed to its ability to inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , which plays a crucial role in the shikimate pathway necessary for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSPS, this compound disrupts the production of essential amino acids, leading to plant death .

Herbicidal Properties

This compound is widely used as a non-selective systemic herbicide that effectively controls a broad spectrum of weeds by being absorbed and transported throughout plant tissues. Its applications span across agricultural, horticultural, and industrial sectors .

Case Studies

- Plant Physiology : Research has shown that glyphosate treatment leads to increased ethylene production and cellulase activity in treated plants. For instance, in Phaseolus vulgaris (bean plants), glyphosate application resulted in enhanced CO₂ levels and cellulase activity, indicating significant alterations in plant metabolic processes .

- Environmental Impact : Studies have indicated that glyphosate can persist in the environment, leading to potential bioaccumulation in organisms and concerns regarding its effects on human health. It has been detected at low concentrations in human blood, raising questions about its long-term safety .

- Resistance Mechanisms : Investigations into glyphosate resistance have revealed various biochemical pathways that allow certain plant species to survive glyphosate application, highlighting the need for integrated weed management strategies .

Comparative Analysis

To better understand the unique attributes of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Glyphosate (N-(phosphonomethyl)glycine) | Phosphonic acid | Widely used herbicide; targets shikimic acid pathway |

| N-(Phosphonomethyl)iminodiacetic Acid | Amino dicarboxylic acid | Utilized as a chelating agent |

| N,N-Bis(carboxymethyl)glycine | Dicarboxylic acid | Commonly used as a ligand in coordination chemistry |

Q & A

Q. What validated analytical methods are recommended for quantifying N-(Carboxymethyl)-N-(phosphonomethyl)glycine in degradation studies?

A reverse-phase HPLC method with a Zorbax® SB-CN column (250 × 4.6 mm, 5 µm) and PDA detection is widely used, as per CIPAC method 284/TC/(M)/. Validation parameters include ≤1.5% RSD for consecutive injections and ≥2,500 theoretical plates for analyte resolution. Triplicate sampling at 60-minute intervals ensures reproducibility, with degradation kinetics calculated via peak area changes .

Q. Why is alkaline hydrolysis insufficient for degrading this compound in environmental remediation?

Studies show no significant decomposition across pH 8–13 ([OH⁻] = 0.001–100 mmol/L), even after 60-minute intervals. The absence of degradation (RSD ≤0.39% in concentration measurements) highlights the need for activators like hydrogen peroxide or micellar catalysts to enable nucleophilic substitution or oxidation pathways .

Q. What is the role of hydrogen peroxide in degrading this compound?

Hydrogen peroxide acts as an α-nucleophile (HOO⁻) in alkaline conditions, enabling perhydrolysis of the phosphonate group. Optimal activity occurs at pH 10.5 ([OH⁻] = 0.3 mmol/L), where HOO⁻ concentration is maximized. Rate constants (k) exhibit an extremal dependence on pH, peaking at pH 10.5–11.5 before declining due to HOO⁻ instability at higher alkalinity .

Advanced Research Questions

Q. How does cetylpyridinium chloride (CPC) concentration influence the degradation kinetics of this compound?

CPC enhances micellar catalysis by stabilizing transition states in the OH⁻/H₂O₂ system. At pH 10.5, increasing CPC from 0.0027 to 0.0178 mol/L linearly accelerates degradation, contrary to prior studies on methyl parathion. However, excessive CPC (>0.01 mol/L) may reduce reaction rates due to micelle crowding, requiring empirical optimization .

Q. What methodological approaches resolve contradictions in carcinogenicity studies of this compound?

Discrepancies arise from study design and funding sources. IARC (2015) cited in vitro data and epidemiological correlations, while WHO/FAO (2016) found no direct carcinogenicity link. Critical analysis should prioritize longitudinal, dose-response studies with controlled exposure metrics and independent funding to mitigate agrochemical industry bias .

Q. How do borate activators like boric acid compare to borate monoethanolamine in enhancing degradation efficiency?

Boric acid increases second-order rate constants (kH₂O₂) by forming peroxoborate intermediates that enhance H₂O₂ reactivity. In contrast, borate monoethanolamine shows negligible activation due to steric hindrance and reduced nucleophilicity. Kinetic data reveal a 3.5-fold higher kH₂O₂ with 0.05 mol/L boric acid versus monoethanolamine borate .

Q. What crystallographic methods confirm polymorphic forms of this compound?

X-ray diffraction (monoclinic P2₁, a = 7.119 Å, b = 5.428 Å, c = 9.122 Å, β = 105.04°) identifies a new polymorph synthesized via MnO₂/H₂SO₄ oxidation. Bond lengths and angles remain consistent with commercial forms, but torsional backbone differences (e.g., C-P-O angles) impact solubility and degradation pathways .

Data Contradiction Analysis

Q. Why do kinetic models for this compound degradation show conflicting pH dependencies?

Discrepancies arise from competing mechanisms: nucleophilic perhydrolysis dominates at pH 10.5–11.5 (kHOO⁻), while H₂O₂ oxidation prevails at lower pH. Linearized ki/[H₂O₂] plots differentiate contributions, revealing oxidation as the primary pathway. Models must account for HOO⁻/H₂O₂ equilibrium and micellar effects to reconcile data .

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。